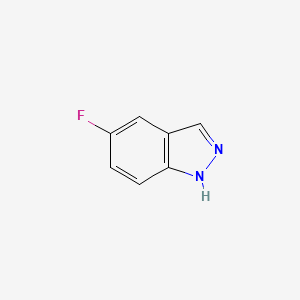

5-Fluoro-1H-indazole

Descripción

Historical Context and Significance of Indazole Scaffolds in Medicinal Chemistry

The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that frequently appears in biologically active compounds. researchgate.net Though rare in nature, with only a few alkaloids like nigellicine (B1251354) and nigellidine (B12853491) being isolated, synthetic indazole derivatives are prevalent in pharmaceuticals. pnrjournal.comnih.gov Their significance stems from their ability to form the core structure of numerous drugs with a wide array of therapeutic applications. researchgate.netdergipark.org.tr

Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, anti-HIV, antibacterial, antifungal, and antiarrhythmic properties. researchgate.netnih.gov This versatility has led to the development of several marketed drugs. For instance, Benzydamine is used as an anti-inflammatory agent, Granisetron is a 5HT3 receptor antagonist employed as an antiemetic in cancer therapy, and Pazopanib is a tyrosine kinase inhibitor used in cancer treatment. pnrjournal.comdergipark.org.tr The extensive use of this scaffold in drug discovery underscores its importance and has spurred continuous research into novel synthesis methods and derivatives. researchgate.netbenthamdirect.com

Overview of Fluorinated Indazole Derivatives in Research

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. acs.orgresearchgate.net Fluorination can favorably alter key properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability. acs.orgnih.gov Consequently, a significant percentage of pharmaceuticals on the market contain fluorine. nih.govnih.gov

Fluorinated indazole derivatives have become a major focus of research, with studies showing that the strategic placement of fluorine can lead to compounds with improved potency and selectivity. nih.govmdpi.com Research has explored these derivatives for various applications:

Enzyme Inhibition: Fluorinated indazoles have been designed as selective inhibitors for enzymes like nitric oxide synthase (NOS), which is important for regulating blood pressure and neurotransmission. nih.gov For example, a tetrafluoro-indazole derivative showed significant selective inhibition of neuronal NOS (nNOS). nih.gov They are also investigated as kinase inhibitors, such as for the epidermal growth factor receptor (EGFR), which is a target in cancer therapy. nih.govacs.org

Anticancer Activity: The incorporation of fluorine has been shown to enhance the anticancer properties of indazole compounds. In one study, a series of new compounds harnessing fluorine substituents were designed, with one derivative containing a 2,6-difluoro-3-methoxyphenyl group possessing potent enzymatic and antiproliferative activities against cancer cell lines. mdpi.com

Antifungal Agents: An indazole derivative known as Inz-5 has been shown to inhibit fungal respiratory complex III and is fungicidal when used with azole drugs. nih.gov

Central Nervous System (CNS) Applications: The 6-anilino indazole scaffold, noted for its ability to achieve greater brain penetration, has been a lead for developing selective inhibitors for JNK3, a kinase implicated in neurodegenerative disorders. nih.gov

These research findings highlight that fluorination is a promising strategy for developing selective and potent indazole-based therapeutic agents. researchgate.net

Structural Tautomerism and Conformational Analysis of Indazoles

A key structural feature of the indazole ring is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. dergipark.org.tr This results in the existence of two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net A third, much rarer form, 3H-indazole, lacks heteroaromatic character. nih.gov

The 1H-tautomer, which has a benzenoid structure, is generally thermodynamically more stable and therefore predominates in the gas phase, in solution, and in the solid state compared to the 2H-tautomer, which has a quinonoid character. nih.govnih.govbeilstein-journals.org However, theoretical calculations have shown that in some specific instances, the 2H-tautomer can be more stable. dergipark.org.tr The ratio of these tautomers can be influenced by factors such as the solvent, temperature, and the electronic and steric effects of substituents. nih.govbeilstein-journals.org When the hydrogen on the pyrazole ring is replaced by another group, such as in N-alkylation reactions, the tautomerism is lost, leading to the formation of stable N-1 or N-2 isomers. dergipark.org.trnih.gov

Conformational analysis of indazole derivatives is crucial for understanding their interaction with biological targets. The rigidity of the core indazole scaffold, combined with the conformational flexibility of its substituents, influences its binding capabilities. acs.orgarabjchem.org For example, the 6-anilino indazole scaffold was noted for its rigidified structure, which contributes to higher brain penetration. nih.gov Advanced NMR techniques and computational modeling are used to elucidate the precise structures and conformations of these molecules, which is essential for structure-based drug design. dergipark.org.trarabjchem.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWIWTHSKJBYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591231 | |

| Record name | 5-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-26-5 | |

| Record name | 5-Fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 1h Indazole and Its Derivatives

Classical and Contemporary Synthetic Routes to the Indazole Core

The construction of the indazole ring system, particularly with a fluorine substituent at the 5-position, can be achieved through various classical and modern synthetic methods. These approaches often involve the formation of the bicyclic indazole structure from appropriately substituted benzene (B151609) precursors.

Strategies for Incorporating the 5-Fluoro Moiety

The introduction of a fluorine atom at the C5 position of the indazole ring is a key synthetic challenge. This is often accomplished by starting with a precursor that already contains the fluorine atom in the desired position. For instance, fluorinated benzoic acid derivatives can be utilized as starting materials. Another common strategy involves the use of fluorinated anilines. For example, 3-fluoro-2-methylaniline (B146951) can serve as a starting material for the synthesis of 5-bromo-4-fluoro-1H-indazole. google.com

Direct fluorination of an existing indazole ring is less common due to challenges with regioselectivity and the harsh conditions often required. However, electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) have been used for the fluorination of 2H-indazoles in water. There are three main strategies for creating C-F bonds: nucleophilic, electrophilic, and radical fluorination. beilstein-journals.org

Intramolecular Cyclization Reactions

A prevalent method for forming the indazole core is through intramolecular cyclization. A notable example is the copper-catalyzed intramolecular Ullmann-type reaction. This approach has been developed into a concise and improved route to produce fluorinated indazoles, which involves an electronically directed metalation/formylation sequence, followed by condensation with methyl hydrazine (B178648) to form a hydrazone, and finally, a copper-catalyzed intramolecular Ullmann cyclization. researchgate.netacs.org

Another strategy involves the cyclization of ortho-substituted benzylidenehydrazines. smolecule.com For instance, the reaction of 2-fluorobenzaldehyde (B47322) with hydrazine can yield a hydrazone intermediate, which then undergoes cyclization under acidic conditions to form the indazole ring. smolecule.com Similarly, syntheses involving the cyclization of arylhydrazones derived from acetophenone (B1666503) or benzaldehyde (B42025) substituted with fluorine at C2 and a nitro group at C5 have been reported. nih.govnih.gov This is achieved through deprotonation and subsequent nucleophilic aromatic substitution (SNAr) ring closure. nih.govnih.gov

Multistep Synthesis Approaches

Many synthetic routes to 5-fluoro-1H-indazole derivatives involve multiple steps. A scalable, three-step approach to 5-bromo-4-fluoro-1-methyl-1H-indazole starts from an inexpensive trisubstituted benzene derivative. thieme-connect.com The process includes ortho-directed lithiation, trapping with DMF to form an aldehyde, condensation with methylhydrazine to form a hydrazone, and finally an intramolecular Ullmann reaction. thieme-connect.com

Another multistep synthesis involves the preparation of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline through bromination, ring closure, and deprotection reactions. google.com The synthesis of 5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile also requires a multi-step process that includes the formation of the indazole ring and the introduction of cyano groups. ontosight.ai

One-Pot Synthetic Protocols

To improve efficiency and reduce waste, one-pot synthetic methods have been developed. A general one-pot protocol for the formation of 1-aryl-1H-indazoles has been achieved with yields ranging from 62-78%. nih.govnih.govresearchgate.net This method avoids the limitations of substitution patterns required for SNAr cyclization. nih.govnih.govresearchgate.net Another one-pot, three-component reaction for synthesizing 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) is catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org

Derivatization Strategies of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. Derivatization commonly occurs at the nitrogen atoms of the pyrazole (B372694) ring.

N-Alkylation and N-Arylation Approaches

The N-alkylation and N-arylation of the this compound scaffold are crucial for developing new drug candidates. The alkylation of 1H-indazoles can lead to a mixture of N1 and N2 regioisomers. Studies have shown that the ratio of these isomers is influenced by the reaction conditions, including the base and solvent used. nih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) has shown to be a promising system for selective N1-alkylation. nih.gov

Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been used to synthesize N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org Furthermore, a scalable three-step approach to 5-bromo-4-fluoro-1-methyl-1H-indazole involves condensation with methylhydrazine, which introduces a methyl group at the N1 position. thieme-connect.com The reaction of 3,6-difluoro-2-methoxybenzonitrile (B1390612) with hydrazine monohydrate, followed by reaction with 3-chloromethyl benzonitrile (B105546) in the presence of potassium hydroxide (B78521), is another example of N-alkylation to produce a 5-fluoro-indazole derivative. acs.org

Functionalization at Carbon Positions (e.g., C3, C6)

The functionalization of the this compound core at its carbon positions, particularly C3 and C6, is essential for modulating the molecule's biological activity and physicochemical properties.

C3 Position Functionalization: The C3 position of the indazole ring can be functionalized through various reactions. For instance, iodination of this compound can be achieved using iodine and potassium hydroxide in DMF, yielding 5-fluoro-3-iodo-1H-indazole with a high yield of 87%. nih.gov This iodinated intermediate serves as a versatile precursor for introducing other functional groups via cross-coupling reactions. nih.gov Another approach involves the introduction of an ethyl group at the C3 position. The synthesis of 3-ethyl-5-fluoro-1H-indazole can be accomplished through a multi-step process involving the cyclization of a substituted ortho-fluoro benzaldehyde derivative with ethyl hydrazine carboxylate, followed by palladium-catalyzed cross-coupling with ethylboronic acid. vulcanchem.com

C6 Position Functionalization: The C6 position can also be readily functionalized. For example, this compound-6-boronic acid pinacol (B44631) ester is synthesized to serve as a building block for introducing various organic groups at the C6 position through Suzuki-Miyaura coupling reactions. smolecule.com This allows for the creation of a diverse range of derivatives with potential biological activities. smolecule.com

A summary of functionalization reactions at the C3 and C6 positions is presented below:

| Position | Reaction Type | Reagents and Conditions | Product | Yield (%) |

| C3 | Iodination | Iodine, Potassium Hydroxide, DMF | 5-Fluoro-3-iodo-1H-indazole | 87 |

| C3 | Ethylation | Ethylboronic acid, Pd(PPh₃)₄, Toluene/EtOH | 3-Ethyl-5-fluoro-1H-indazole | 68-72 |

| C6 | Borylation | Boron reagents, Pinacol esterification | This compound-6-boronic acid pinacol ester | Not specified |

Synthesis of Fused Ring Systems (e.g., Pyrimidine-Indazole Hybrids, Triazole-Indazole Hybrids)

The fusion of the this compound core with other heterocyclic rings, such as pyrimidine (B1678525) and triazole, has led to the development of novel hybrid molecules with significant therapeutic potential.

Pyrimidine-Indazole Hybrids: These hybrids are synthesized by reacting a 5-fluoro-1H-indazol-amine with a substituted dichloropyrimidine. For example, the reaction of 5-aminoindazole (B92378) with 5-fluoro-2,4-dichloropyrimidine yields N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine. nih.gov This intermediate can then be further reacted with various amines to produce a library of N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamine derivatives. nih.gov Another strategy involves the condensation of 4-fluoro-1H-indazol-3-amine with 2-bromomalonaldehyde (B19672) to form 3-bromo-10-fluoropyrimido[1,2-b]indazole in an 81% yield. sci-hub.se This bromo-intermediate can then undergo Suzuki-Miyaura coupling to introduce various aryl groups. sci-hub.se

Triazole-Indazole Hybrids: The synthesis of triazole-indazole hybrids often utilizes click chemistry. A common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, 5-fluoro-(1-prop-2-ynyl)indoline-2,3-dione can be reacted with various organic azides in the presence of a heterogeneous copper catalyst to form 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones. researchgate.net This approach is environmentally friendly as it can be carried out in an aqueous medium. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for this purpose. For example, unprotected 3-iodoindazoles, including 5-fluoro-3-iodo-1H-indazole, can undergo vinylation at the C3 position by reacting with pinacol vinyl boronate in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate. nih.gov This reaction proceeds efficiently under microwave irradiation. nih.gov Similarly, the C6 position can be arylated. The Suzuki-Miyaura reaction of 7-bromo-4-substituted-1H-indazoles with various boronic acids, catalyzed by palladium, has been successfully performed to yield C7-arylated products. rsc.org

The following table summarizes key parameters for palladium-catalyzed cross-coupling reactions involving this compound derivatives:

| Coupling Reaction | Substrates | Catalyst System | Product |

| Suzuki-Miyaura | 5-Fluoro-3-iodo-1H-indazole and Pinacol vinyl boronate | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane | 5-Fluoro-3-vinyl-1H-indazole |

| Suzuki-Miyaura | 7-Bromo-4-substituted-1H-indazoles and Aryl boronic acids | Pd(OAc)₂, Ligand, Base | C7-Arylated 4-substituted-1H-indazoles |

| Suzuki-Miyaura | 5-bromo-1H-indazol-3-amine and substituted boronic acid esters | PdCl₂(dppf)₂, Cs₂CO₃ | 5-Aryl-1H-indazol-3-amine |

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods for this compound and its derivatives. These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One notable example is the use of a heterogeneous catalyst, Cell-CuI-NPs, for the synthesis of 5-fluoro-1H-indole-2,3-dione-triazoles. researchgate.net This catalyst is employed in the CuAAC click reaction between an alkyne and various organic azides in an aqueous medium, which is considered a green solvent. researchgate.net This method avoids the use of potentially toxic organic solvents.

Another green approach involves the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times and higher yields. The Suzuki-type cross-coupling reaction of unprotected 3-iodoindazoles with pinacol vinyl boronate can be expedited using microwave heating. nih.gov

Furthermore, research is ongoing to develop one-pot syntheses, which reduce the number of purification steps and minimize solvent usage. The development of such processes for the synthesis of functionalized 5-fluoro-1H-indazoles is an active area of investigation.

Advanced Spectroscopic Characterization of 5 Fluoro 1h Indazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 5-Fluoro-1H-indazole compounds. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), detailed information about the molecular framework can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. For this compound and its derivatives, ¹H NMR is used to identify the protons on the indazole ring system. For instance, in a derivative like this compound-3-carboxaldehyde, the aldehydic proton (CHO) shows a characteristic singlet peak around 10.19 ppm, while the N-H proton of the indazole ring appears as a broad singlet at approximately 13.20 ppm. rsc.org The protons on the benzene (B151609) portion of the indazole ring typically appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine substituent and other groups attached to the ring. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| This compound-3-carboxaldehyde rsc.org | 1-H (NH) | 13.20 | brs |

| 3-CHO | 10.19 | s | |

| Aromatic-H | 7.74-7.84 | m | |

| Aromatic-H | 7.34 | td | |

| 2-benzyl-5-chloro-1,2-dihydro-3H-indazol-3-one rsc.org | 1-H (NH) | 10.57 | s |

| Aromatic-H | 7.69 | d | |

| Aromatic-H | 7.52 | dd | |

| Aromatic-H | 7.34-7.23 | m |

Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), brs (broad singlet), td (triplet of doublets), dd (doublet of doublets).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) is employed to determine the carbon framework of this compound compounds. The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing valuable structural information. In this compound-3-carboxaldehyde, the aldehydic carbon (C=O) resonates at a downfield chemical shift of approximately 187.4 ppm. rsc.org The carbon atom directly bonded to the fluorine (C-5) exhibits a large one-bond carbon-fluorine coupling constant (¹J(C-F)), which is a characteristic feature in the ¹³C NMR spectrum. rsc.org For example, in this compound-3-carboxaldehyde, the C-5 signal appears as a doublet with a coupling constant of about 238 Hz. rsc.org

Table 2: ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound Derivatives

| Functional Group | Chemical Shift Range (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 187.2 - 187.4 rsc.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Quantitative and Structural Analysis

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for both the qualitative and quantitative analysis of fluorinated compounds like this compound. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for structural elucidation. lcms.cz In derivatives of this compound, the ¹⁹F NMR spectrum typically shows a single resonance for the fluorine atom at the 5-position, with its chemical shift providing information about the substitution pattern on the indazole ring. rsc.org

Furthermore, ¹⁹F NMR can be utilized for quantitative analysis (qNMR). researchgate.netrsc.org Due to the wide chemical shift range and often simpler spectra with less signal overlap compared to ¹H NMR, ¹⁹F qNMR can provide accurate and robust quantification of fluorinated compounds with minimal background interference. rsc.orgchemrxiv.orgacgpubs.org This is particularly useful in complex matrices. researchgate.net

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. austinpublishinggroup.com For this compound and its derivatives, ssNMR can be used to study tautomerism, polymorphism, and intermolecular interactions in the crystalline state. austinpublishinggroup.comresearchgate.netacs.orgresearchgate.net For instance, ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR studies can distinguish between different tautomeric forms (1H- and 2H-indazoles) that may exist in the solid state. austinpublishinggroup.com These studies have been instrumental in understanding the supramolecular organization of fluorinated indazoles in crystals. ujaen.es

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is useful for identification and structural analysis. scialert.netnih.govresearchgate.netmdpi.com

In the FT-IR spectrum of a this compound derivative like this compound-3-carboxaldehyde, characteristic absorption bands can be observed. rsc.org For example, the N-H stretching vibration typically appears in the region of 3315-3185 cm⁻¹. rsc.org The C=O stretching of the aldehyde group gives a strong absorption band around 1683 cm⁻¹. rsc.org The C-F stretching vibration and various C-C and C-N stretching modes within the aromatic system also give rise to characteristic bands in the fingerprint region of the spectrum. rsc.org

Table 3: Key Vibrational Frequencies for this compound-3-carboxaldehyde

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3315, 3185 rsc.org |

| C=O (aldehyde) | Stretching | 1683, 1656 rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its specific chemical bonds.

For comparison, studies on related fluorinated compounds, such as 5-fluoro-isatin-3-(N-benzylthiosemicarbazone), have utilized FT-IR spectroscopy to confirm structural features, with assignments of vibrational bands aided by computational methods like Density Functional Theory (DFT). Similarly, FT-IR has been employed in the characterization of various indazole derivatives, including those found in synthetic cannabinoids, to identify the core structure and functional groups. swgdrug.orgnih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch (Ring) | 1400 - 1650 |

| C-F Stretch | 1000 - 1400 |

| C-H In-plane Bending | 1000 - 1300 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule by measuring the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

In the context of this compound, FT-Raman spectroscopy would be instrumental in confirming the vibrations of the carbon skeleton and the symmetric vibrations of the aromatic rings. While a specific FT-Raman spectrum for this compound is not detailed in the search results, studies on related indazole structures highlight its utility. For instance, in the analysis of 1H-indazole-3-carbaldehyde, Raman spectroscopy was used to identify core-linker bands, with findings corroborated by DFT calculations. researchgate.net Similarly, research on perfluorinated 1H-indazoles has employed Raman spectroscopy as part of a comprehensive strategy for structural determination in the solid state. ujaen.es

Table 2: Expected FT-Raman Active Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | 950 - 1050 |

| Symmetric C=C Stretch | 1550 - 1650 |

| C-H In-plane Bending | 1000 - 1300 |

Mass Spectrometry (MS) for Compound Identification and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to elucidate the structure of a compound.

For this compound (C₇H₅FN₂), the expected molecular weight is approximately 136.13 g/mol . thermofisher.com High-resolution mass spectrometry (HRMS) can confirm this molecular weight with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a detailed fragmentation analysis for this compound is not explicitly provided, general fragmentation pathways for indazole derivatives often involve the cleavage of the pyrazole (B372694) ring and loss of small neutral molecules.

In related studies, mass spectrometry has been used to identify metabolites of fluorinated indazole derivatives, where fragmentation patterns help to pinpoint the sites of metabolic modification. nih.govnih.gov For example, in the analysis of 5-fluoro BZO-POXIZID, characteristic fragment ions were used to elucidate the structures of its metabolites. nih.gov Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, have also been calculated to aid in its identification in complex mixtures. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 137.05095 | 122.3 |

| [M+Na]⁺ | 159.03289 | 135.9 |

| [M+NH₄]⁺ | 154.07749 | 131.1 |

| [M+K]⁺ | 175.00683 | 130.9 |

| [M-H]⁻ | 135.03639 | 122.4 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure of this compound is not available in the provided search results, studies on other fluorinated and non-fluorinated indazoles provide insight into the expected solid-state structure. For instance, the structures of several NH-indazoles have been determined by X-ray crystallography, revealing that they often form hydrogen-bonded dimers or catemers (chains) in the crystal lattice. csic.es In the case of 3-methyl-1H-indazole, it forms dimers connected by two N–H···N hydrogen bonds. csic.es The study of perfluorinated 1H-indazoles has also shown the formation of helical catemers. ujaen.es

A study of 5-fluoro-1H-indole-2-carboxylic acid, a related fluorinated heterocyclic compound, revealed that it forms a cyclic dimer through dual O-H···O hydrogen bonds in the solid state. researchgate.net For fluorinated indazolinones, X-ray crystallography has confirmed their tautomeric forms and crystal packing. researchgate.net It is plausible that this compound would also exhibit intermolecular hydrogen bonding involving the indazole N-H group in its crystalline form.

Table 4: Representative Crystallographic Data for a Related Indazole Compound (3-methyl-1H-indazole)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| N(1)-N(2) bond length | 1.3693(15) Å |

| N(1)···N(2)' H-bond distance | 2.99 Å |

| N(1)-H(1) bond length | 0.89 Å |

| N(1)-H(1)···N(2)' H-bond angle | 142° |

Data from a study on 3-methyl-1H-indazole, provided for illustrative purposes. csic.es

Computational Chemistry and in Silico Studies of 5 Fluoro 1h Indazole

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been widely applied to study indazole derivatives to elucidate their reactivity and stability.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Representative Indazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide | -6.0453 | -0.86238 | 5.18292 | nih.gov |

| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide | -5.5139 | -1.07163 | 4.44231 | nih.gov |

| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carboxamide | -6.1252 | -2.65032 | 3.4749 | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.1823 | -0.2689 | -0.08657 | nih.gov |

This table presents data for related indazole derivatives to illustrate the typical values obtained from DFT calculations.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These parameters, calculated using DFT, include chemical hardness (η), electronegativity (χ), electrophilicity (ω), and chemical potential (μ). dntb.gov.ua

Electronegativity (χ) measures a molecule's ability to attract electrons.

Chemical Hardness (η) indicates resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Chemical Potential (μ) describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile and a stronger binding ability with biological macromolecules. nih.gov

Nucleophilicity (ε) is the inverse of the electrophilicity index and measures the electron-donating capability of a molecule.

These parameters are crucial for predicting how a molecule like 5-Fluoro-1H-indazole will behave in a chemical reaction or interact with a biological target. dntb.gov.ua

Table 2: Calculated Reactivity Parameters for a Representative Indazole Derivative

| Parameter | Formula | Definition |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Power to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capacity |

| Nucleophilicity (ε) | 1 / ω | Electron-donating capacity |

This table outlines the key global reactivity descriptors and the equations used for their calculation based on HOMO and LUMO energies. longdom.org

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. vulcanchem.com The relative stability of these tautomers is critical as it dictates the molecule's structure, hydrogen bonding capabilities, and ultimately its interaction with biological targets.

Computational studies, including DFT and ab initio methods, have consistently shown that for most N-unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. vulcanchem.comcsic.esnih.gov This preference for the 1H-tautomer is also observed in the solid state for various fluorinated indazoles, as confirmed by X-ray crystallography. nih.gov Computational analyses of analogous structures suggest the 1H-tautomer of halogenated indazoles predominates due to factors like reduced steric strain. Therefore, it is predicted that this compound primarily exists in its more stable 1H tautomeric form under physiological conditions.

Reactivity Parameters (Chemical Hardness, Electronegativity, Electrophilicity, Nucleophilicity)

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is extensively used to understand the structural basis of ligand-protein interactions and to predict the binding affinity of potential drug candidates.

Molecular docking studies have been instrumental in elucidating how derivatives of this compound interact with various protein targets, particularly kinases, which are often implicated in cancer and inflammatory diseases.

A prominent example is the inhibitor GSK583 (6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine), a highly potent and selective inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase. An X-ray co-crystal structure of GSK583 bound to RIP2 kinase revealed a critical hydrogen bond between the N1 nitrogen of the this compound ring and the backbone of Asp164 in the kinase's ATP-binding pocket. vulcanchem.com This interaction is crucial for the inhibitor's high affinity. Additional, weaker interactions, including a proton-π interaction with Lys47 and a hydrogen bond involving the C7-hydrogen of the indazole ring, further stabilize the complex. vulcanchem.com

In another study, docking simulations of 3-ethyl-5-fluoro-1H-indazole with Fibroblast Growth Factor Receptor 1 (FGFR1) showed that the fluorine atom at the C5 position participates in a halogen bond with the side chain of Asp635. nih.gov The indazole core and its substituents also form van der Waals contacts with other residues in the binding pocket. nih.gov Furthermore, research into dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1 identified 5-(3,5-difluorobenzyl)-1H-indazole as a key pharmacophore, highlighting the importance of the indazole scaffold in binding to these kinase targets.

These studies collectively demonstrate that the this compound scaffold is a versatile binder, capable of forming key hydrogen bonds, halogen bonds, and other non-covalent interactions that are essential for potent and selective inhibition of protein targets.

Beyond identifying interaction patterns, molecular docking predicts the binding affinity, often expressed as a docking score (e.g., in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀).

Several derivatives containing the this compound core have demonstrated high binding affinities and potent inhibitory activities against various kinases. The predicted binding modes from these studies are consistent with the experimentally observed biological activities.

Table 3: Predicted and Experimental Binding Affinities of this compound Derivatives

| Compound/Derivative | Protein Target | Binding Affinity / Activity | Method | Reference |

|---|---|---|---|---|

| GSK583 | Human RIP2 Kinase | IC₅₀ = 5 nM | Enzymatic Assay | tocris.commdpi.com |

| 3-Ethyl-5-fluoro-1H-indazole | FGFR1 Kinase | IC₅₀ = 42 nM | Enzymatic Assay | nih.gov |

| Compound X4 (5-(3,5-difluorobenzyl)-1H-indazole derivative) | ALK Kinase | IC₅₀ = 0.512 µM | Kinase Assay | |

| Compound X4 (5-(3,5-difluorobenzyl)-1H-indazole derivative) | ROS1 Kinase | IC₅₀ = 0.766 µM | Kinase Assay | |

| DCBIP (Indazole Derivative) | Protein Kinase (PDB: 1EOU) | -6.89 kcal/mol | Molecular Docking | dntb.gov.ua |

| DCBIP (Indazole Derivative) | Protein Kinase (PDB: 5FDC) | -7.45 kcal/mol | Molecular Docking | dntb.gov.ua |

The strong correlation between computational predictions and experimental results validates the use of in silico methods in the study of this compound derivatives. These computational tools not only explain the observed biological activities but also provide a rational basis for the design of new, more potent, and selective inhibitors for various therapeutic targets.

Ligand-Protein Interaction Profiling

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations offer deep insights into how they interact with biological targets, such as proteins, and the stability of these interactions.

MD simulations are instrumental in evaluating the stability of a ligand-protein complex. Once a potential binding pose of a this compound derivative is identified through methods like molecular docking, an MD simulation is run to observe the dynamic behavior of the complex in a simulated physiological environment. nih.govresearchgate.net The long-term stability of a ligand in the binding site of a target protein is a key indicator of its potential efficacy. researchgate.netlongdom.org

Several parameters are analyzed to assess this stability:

Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of a protein's backbone atoms or a ligand's atoms from an initial reference structure over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing significant conformational changes. nih.gov For example, in simulations of indazole-pyrimidine derivatives, stable RMSD values for the ligand-protein complexes indicated stable conformations. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify flexible regions. Lower RMSF values in the binding site upon ligand binding can indicate a stabilization of the local protein structure. nih.gov

Solvent Accessible Surface Area (SASA): SASA analysis helps to understand the exposure of the complex to the solvent, providing insights into the hydrophobic interactions that contribute to binding stability. nih.gov

Studies on various indazole derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes, validating the binding affinity of these compounds within their target proteins. longdom.orglongdom.org For instance, a 20 ns MD simulation study on indazol-pyrimidine derivatives bound to a target protein showed that the complexes achieved a more stable conformation compared to the unbound protein. nih.gov

Table 1: Example MD Simulation Stability Parameters for Indazole Derivative Complexes This table is illustrative, based on data reported for indazole derivatives.

| System | Average RMSD (Å) | Average RMSF (Å) | Average Rg (Å) |

| Unbound Protein | 2.92 ± 0.56 | 6.24 | 18.25 ± 0.07 |

| Protein-Ligand Complex 1 | 2.04 ± 0.41 | 0.99 | 18.12 ± 0.07 |

| Protein-Ligand Complex 2 | 2.49 ± 0.34 | 4.70 | 18.16 ± 0.08 |

Data adapted from a study on indazol-pyrimidine derivatives. nih.gov

While MD simulations can show if a complex is stable, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy (ΔG_bind) of a ligand to a protein. researchgate.netmdpi.com This value provides a more quantitative prediction of binding affinity than docking scores alone. The MM/GBSA method calculates the free energy difference between the bound (protein-ligand complex) and unbound (protein and ligand) states. ambermd.org

The binding free energy is typically calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM represents the molecular mechanics energy in the gas phase, including electrostatic and van der Waals interactions. researchgate.net

ΔG_solv is the solvation free energy, which has both polar and non-polar components. researchgate.net

TΔS is the conformational entropy change upon binding, which is often computationally expensive and sometimes omitted in relative energy rankings.

MM/GBSA calculations performed on snapshots from an MD simulation trajectory can provide robust estimations of binding affinity. mdpi.comtaylorandfrancis.com Studies on various kinase inhibitors, including those with heterocyclic scaffolds similar to indazole, have demonstrated that this method is effective for identifying ligands that bind efficiently to their receptors. mdpi.com For example, in a study of pyridine-urea scaffolds, MM/GBSA analysis revealed that a compound with a binding free energy of -59.55 kcal/mol had superior binding affinity due to strong hydrogen bonding and lipophilic interactions. mdpi.com

Table 2: Example of Binding Free Energy Components (kcal/mol) from an MM/GBSA Calculation This table is illustrative, based on methodologies applied to related heterocyclic compounds.

| Compound | ΔG_Bind | ΔE_vdw (van der Waals) | ΔE_elec (Electrostatic) | ΔG_solv (Solvation) |

| Derivative A | -59.55 | -65.23 | -40.87 | 21.15 |

| Derivative B | -52.10 | -58.76 | -35.41 | 18.98 |

| Derivative C | -48.33 | -51.05 | -30.11 | 15.67 |

Data structure adapted from a study on VEGFR2 inhibitors. mdpi.com

Ligand-Protein Complex Stability and Conformational Dynamics

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgsysrevpharm.org For this compound derivatives, QSAR studies are essential for understanding which structural features are critical for their therapeutic effects, such as anticancer activity. longdom.orglongdom.org

2D-QSAR models correlate biological activity with 2D structural descriptors. These descriptors can include physicochemical properties (like LogP for hydrophobicity), electronic parameters, and topological indices that represent molecular size and shape. vietnamjournal.ru The models are typically developed using statistical methods like Multiple Linear Regression (MLR). longdom.orgresearchgate.net

A study on 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed a robust 2D-QSAR model using MLR. longdom.orgresearchgate.net The model's quality and predictive power were confirmed through rigorous statistical validation:

Correlation coefficient (r²): A value close to 1.0 indicates a strong correlation between the descriptors and the biological activity. The model for indazole derivatives achieved an r² of 0.9512. longdom.orgresearchgate.net

Internal cross-validation (q²): This metric assesses the model's internal consistency and robustness. The indazole model had a q² of 0.8998. longdom.orgresearchgate.net

External validation (pred_r²): This tests the model's ability to predict the activity of an external set of compounds not used in model generation. The model showed good external predictivity with a pred_r² of 0.8661. longdom.orgresearchgate.net

These high statistical values indicate a reliable and accurate predictive model for the anticancer activity of indazole derivatives. researchgate.net

3D-QSAR models go a step further by considering the three-dimensional properties of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate these models. researchgate.netnih.gov They calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with biological activity.

For the same series of indazole derivatives studied as TTK inhibitors, a 3D-QSAR model was developed that also showed robust predictive accuracy. longdom.orglongdom.org The model was built using the k-Nearest Neighbor (k-NN) approach and displayed a high internal cross-validation regression coefficient (q²) of 0.9132. longdom.orgresearchgate.net Such models are valuable because they provide contour maps that visualize regions where certain properties (e.g., steric bulk, positive charge) would increase or decrease biological activity, directly guiding drug design. researchgate.netnih.gov

Table 3: Statistical Validation of QSAR Models for Indazole Derivatives

| Model Type | Method | r² (Correlation Coefficient) | q² (Internal Validation) | pred_r² (External Validation) |

| 2D-QSAR | MLR | 0.9512 | 0.8998 | 0.8661 |

| 3D-QSAR | SWF kNN | N/A | 0.9132 | N/A |

Data sourced from a study on indazole derivatives as TTK inhibitors. longdom.orgresearchgate.net

The ultimate goal of QSAR analysis is to identify the key structural features that govern biological activity. longdom.orglongdom.org By interpreting the developed models, medicinal chemists can make rational decisions to optimize lead compounds.

The QSAR studies on indazole derivatives revealed several important insights:

The 2D-QSAR model highlighted the importance of specific physicochemical and alignment-independent descriptors in influencing anticancer activity. longdom.org

The 3D-QSAR model revealed that steric descriptors were crucial factors governing the activity of the indazole derivatives. longdom.org

Structure-Activity Relationship (SAR) analyses, which complement QSAR, have shown that specific substitutions can significantly enhance biological efficacy. For instance, a 4-fluoro substitution on the indazole ring was found to contribute to enhanced anticancer efficacy in one study of derivatives. longdom.org

These findings provide a roadmap for the rational design of new, more potent indazole-based compounds for therapeutic use. longdom.orgresearchgate.net

3D-QSAR Model Development and Validation

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) of this compound

The evaluation of a compound's pharmacokinetic and toxicological properties is a critical phase in the drug discovery and development pipeline. In silico, or computational, methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provide an early-stage assessment of a molecule's potential viability as a drug candidate. While comprehensive in silico ADMET studies are more commonly published for complex derivatives, the foundational ADMET profile of the parent scaffold, this compound, can be inferred from its fundamental physicochemical properties and available toxicity data.

Predicted Physicochemical Properties and Drug-Likeness

The starting point for most in silico ADMET predictions is the analysis of a compound's physicochemical properties. These parameters are crucial in determining how a molecule will behave in a biological system. For this compound, key properties have been computationally predicted and are available through databases such as PubChem. nih.gov

These properties are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500 Da, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Based on the predicted values, this compound adheres to these rules, suggesting a favorable preliminary drug-likeness profile.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 136.13 g/mol | nih.gov |

| XLogP3 | 2.3 | nih.gov |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 2 | nih.gov |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | nih.gov |

Detailed Research Findings

Detailed, peer-reviewed research focusing exclusively on the comprehensive in silico ADMET profiling of this compound as a standalone entity is limited. Studies in this area tend to concentrate on more complex derivatives that incorporate the this compound scaffold. For instance, research on indazole-pyrimidine derivatives, which include the this compound moiety, has shown that these larger compounds can possess good absorption and low toxicity profiles based on in silico predictions. mdpi.comsemanticscholar.org Similarly, studies on other indazole derivatives for various therapeutic targets have included ADMET predictions, consistently showing the utility of the indazole scaffold in building molecules with favorable pharmacokinetic attributes. epa.gov

Absorption: The predicted topological polar surface area (TPSA) of 28.7 Ų for this compound is well below the 140 Ų threshold often associated with good oral bioavailability. This, combined with its low molecular weight, suggests that the compound is likely to be well-absorbed. Research on more complex derivatives containing this scaffold often reports high predicted human intestinal absorption (HIA) values. mdpi.comnih.gov

Distribution: The XLogP3 value of 2.3 indicates a moderate level of lipophilicity. nih.gov This suggests that this compound should have balanced membrane permeability, a desirable characteristic for drug candidates, allowing it to distribute through tissues without being overly retained in fatty tissues. vulcanchem.com

Metabolism: In silico metabolism prediction for synthetic cannabinoids has highlighted that fluorination can significantly influence metabolic pathways. For example, in 5F-AB-PINACA, a complex indazole derivative, metabolism often involves oxidative defluorination. nih.gov While this is a much more complex molecule, it suggests that the fluorine atom on the this compound ring could be a site for metabolic activity.

Excretion: The specifics of excretion for this compound are not detailed in the available literature. However, compounds with similar characteristics are typically cleared by the kidneys and/or liver.

Toxicity: Safety data for this compound indicates that it is classified as Acute Toxicity 4 (Oral), signifying that it can be harmful if swallowed. sigmaaldrich.com Preliminary in silico toxicity predictions for a related compound, 5-chloro-7-fluoro-1H-indazole, suggested a moderate risk of hepatotoxicity. vulcanchem.com While not the same molecule, this finding points to a potential area of concern for fluorinated indazoles that would warrant further investigation. Broader in silico studies on drug-induced nephrotoxicity have also identified that fluorinated phenyl groups can be structural alerts for potential kidney toxicity, as the metabolism of such compounds can release fluoride (B91410) ions.

Biological and Pharmacological Research on 5 Fluoro 1h Indazole Derivatives

Anticancer Activity Research

Derivatives of 5-fluoro-1H-indazole have demonstrated considerable potential as anticancer agents, with research highlighting their ability to interfere with various cellular processes crucial for tumor growth and survival.

Inhibition of Tyrosine Kinases and Serine/Threonine Kinases

A key mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways. nih.gov Dysregulation of these kinases is a common feature of many cancers. nih.gov

Receptor-Interacting Protein 2 (RIP2) Kinase: GSK583, a potent and highly selective inhibitor of RIP2 kinase, incorporates a 5-fluoro-1H-indazol-3-yl)quinolin-4-amine structure. nih.gov RIP2 kinase is a key component of the innate immune system, and its inhibition has been explored as a therapeutic strategy in inflammatory diseases and certain cancers. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): While specific studies on this compound derivatives as GSK-3 inhibitors are not detailed, the broader class of indazole derivatives has been investigated for activity against various kinases.

Tyrosine Threonine Kinase (TTK): A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been identified as potent inhibitors of TTK, a key regulator of the spindle assembly checkpoint. nih.gov Compounds like CFI-401870, which is a derivative, showed single-digit nanomolar inhibitory activity against TTK. nih.gov

Aurora Kinase: Although direct inhibition by this compound derivatives is not specified, Aurora kinases are a known target for anticancer therapies, and structurally related pyrrolotriazine derivatives have been developed as Aurora kinase inhibitors. google.com

Haspin: Novel 5-(4-pyridinyl)indazole derivatives have been developed as potent and selective inhibitors of haspin, an atypical serine/threonine kinase that is overexpressed in many cancers. nih.govuni-saarland.de One such derivative, compound 21, which features an amide coupling at the N1 position of the indazole ring, exhibited an IC50 value of 78 nM against haspin. nih.govuni-saarland.de

Other kinases targeted by indazole derivatives, including those with fluorine substitutions, include:

Phosphoinositide 3-kinases (PI3Ks): Fluorinated indazole derivatives have been investigated for their ability to inhibit PI3-kinases, with some compounds showing mean pIC50 values of ≥5. rsc.org

c-Met: 6-Fluoroindazole derivatives have demonstrated potent in vitro inhibitory activity against the c-Met tyrosine kinase, with IC50 values in the range of 14–20 nM. rsc.org

Platelet-Derived Growth Factor Receptor (PDGFR): Fluoroindazole derivatives have been evaluated as inhibitors of PDGFR-β phosphorylation, with some showing IC50 values as low as 17.6 nM. rsc.org

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives have been identified as inhibitors of FGFR1-3, with the most active compound showing IC50 values of 2.0 ± 0.4, 0.8 ± 0.3, and 4.5 ± 1.6 μM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov

Epidermal Growth Factor Receptor (EGFR): Certain 1H-indazole derivatives have displayed strong potency against EGFR and its T790M mutant, with IC50 values of 8.3 and 5.3 nM, respectively. nih.gov

Cell Proliferation Inhibition and Cytotoxicity Mechanisms

This compound derivatives have been shown to inhibit the proliferation of a variety of cancer cell lines.

For instance, a series of indazol-pyrimidine derivatives were synthesized and tested against different cancer cell lines. mdpi.com Five of these compounds (4f, 4i, 4a, 4g, and 4d) demonstrated significant cytotoxic inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values of 1.629, 1.841, 2.958, 4.680, and 4.798 μM, respectively. mdpi.com Notably, the replacement of a hydrogen atom with fluorine in one compound led to diminished activity, highlighting the nuanced role of fluorine substitution. mdpi.com

Another study on 1H-indazole-3-amine derivatives found that compound 6o had a promising inhibitory effect on the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM. researchgate.netnih.gov This compound also showed selectivity, with a much higher IC50 of 33.2 µM against the normal HEK-293 cell line. researchgate.netnih.gov The presence of a para-fluorine substituent was found to be crucial for the antitumor activity in this series of compounds. nih.gov

The cytotoxicity of these compounds is often linked to the induction of apoptosis. For example, the mechanism of action for some fluorinated indazole derivatives against HeLa cells involved inducing cell death by apoptosis. rsc.org

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Indazol-pyrimidine derivative 4f | MCF-7 | 1.629 | mdpi.com |

| Indazol-pyrimidine derivative 4i | MCF-7 | 1.841 | mdpi.com |

| Indazol-pyrimidine derivative 4a | MCF-7 | 2.958 | mdpi.com |

| 1H-indazole-3-amine derivative 6o | K562 | 5.15 | researchgate.netnih.gov |

| This compound-7-carboxylic acid | HuH7 | 0.09 | |

| 5-Fluoro-2′-deoxyuridylic acid | HepG2 | 0.36 | |

| 5-Fluoro derivative 59a | HCT-116 | 0.08 | rsc.org |

| 5-Fluoro derivative 59a | MCF-7 | 0.37 | rsc.org |

| 5-Fluoro derivative 59a | MDA MB 468 | 0.41 | rsc.org |

| 5-Fluoro derivative 59a | HT-29 | 0.41 | rsc.org |

Induction of Apoptosis and Cell Cycle Modulation

A significant aspect of the anticancer activity of this compound derivatives is their ability to induce programmed cell death, or apoptosis, and to modulate the cell cycle.

Research has shown that certain indazol-pyrimidine derivatives, such as compounds 4f and 4i, activate caspases-3/7, key executioner enzymes in the apoptotic pathway. mdpi.com This activation leads to the induction of apoptosis in cancer cells. mdpi.com

Similarly, the 1H-indazole-3-amine derivative 6o was found to induce apoptosis in K562 cells in a concentration-dependent manner. researchgate.net This was associated with the inhibition of Bcl-2 family members and the p53/MDM2 pathway. researchgate.netnih.gov Western blot analysis confirmed that this compound caused an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

Furthermore, compound 6o was observed to affect the cell cycle of K562 cells. researchgate.net Flow cytometry analysis revealed that treatment with this compound led to an accumulation of cells in the G2/M phase, suggesting a cell cycle arrest at this checkpoint. researchgate.net

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some this compound derivatives have demonstrated the capacity to inhibit these processes.

For example, a study on an indazole derivative, compound 2f, showed that it could disrupt the migration and invasion of 4T1 breast cancer cells. researchgate.net This effect was linked to a reduction in the expression of matrix metalloproteinase-9 (MMP9), an enzyme involved in the degradation of the extracellular matrix, and an increase in the tissue inhibitor of metalloproteinase 2 (TIMP2). researchgate.net

In Vitro and In Vivo Efficacy Studies

The anticancer potential of this compound derivatives has been evaluated in both laboratory settings (in vitro) and in living organisms (in vivo).

In vitro studies have consistently shown the cytotoxic and antiproliferative effects of these compounds against a range of human cancer cell lines, including those from lung, breast, colon, prostate, and leukemia. mdpi.comresearchgate.netnih.gov

In vivo studies have provided further evidence of their efficacy. For example, one study demonstrated that a series of fluorinated indazole derivatives exhibited potent inhibitory effects on tumor growth in mouse models. Compound 81c was identified as an effective inhibitor against HCT116 colon cancer cells in these models. Another indazole derivative, 2f, was shown to suppress the growth of a 4T1 tumor model in vivo without causing obvious side effects. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

In addition to their anticancer properties, indazole derivatives, including those with fluorine substitutions, have been investigated for their anti-inflammatory and immunomodulatory activities. researchgate.netinnovatpublisher.comtaylorandfrancis.comresearchgate.net The structural similarity of indazoles to biological molecules like adenine (B156593) and guanine (B1146940) may contribute to their ability to interact with biological systems and exert these effects. researchgate.netinnovatpublisher.com

Research has indicated that some 5-amino-4-fluoro-3-hydroxy (1H)indazole derivatives show promise in reducing inflammation. smolecule.com This suggests potential applications in treating various inflammatory diseases. smolecule.com The indazole class of compounds, in general, is known for a diverse range of biological activities, including anti-inflammatory effects. researchgate.netontosight.ai

The mechanism of these anti-inflammatory effects can be linked to the inhibition of key inflammatory mediators. For example, the inhibition of RIP2 kinase by GSK583, a this compound derivative, is relevant to inflammatory signaling pathways. nih.gov RIP2 kinase is a crucial component in the signaling cascade following the activation of NOD1 and NOD2 receptors, which leads to the production of inflammatory cytokines. nih.gov

Furthermore, some indazole derivatives have been found to act as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are overexpressed in many cancers and have immunosuppressive functions. researchgate.net This dual inhibition presents a potential strategy for cancer immunotherapy. researchgate.net

Cyclooxygenase (COX) Enzyme Inhibition

Derivatives of this compound have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.netresearchgate.net Computational studies have suggested that these compounds can have significant binding affinities to COX-2.

One area of research has focused on the development of selective COX-2 inhibitors, as this selectivity is believed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. A series of novel (aza)indazole derivatives were synthesized and evaluated for their COX-2 inhibitory activity. researchgate.net Through structural modifications, a lead compound was identified that demonstrated effective COX-2 inhibition with an IC50 value of 0.409 µM and excellent selectivity over COX-1. researchgate.net

Another study reported on pyridazine-based derivatives, some of which incorporated a fluoro-substituted phenyl ring, and their COX-2 inhibitory action. Several of these compounds displayed better COX-2 inhibition than the reference drug celecoxib. mdpi.com Specifically, compounds with a fluoro substitution were among those with notable activity. mdpi.com The development of pyrazole-based compounds has also been a focus, with some derivatives showing moderate to strong inhibitory activity against COX-II. acs.org

The synthesis of various heterocyclic compounds incorporating the indazole scaffold has been a common strategy. rsc.org For instance, some pyrimidine (B1678525) derivatives have demonstrated noteworthy in vitro anti-inflammatory activity through potent suppression of COX-2. rsc.org Research into pyrazole-linked chromenone and other similar structures has also identified compounds with significant inhibitory activity against the COX-II enzyme. acs.org

Table 1: COX-2 Inhibition by Selected (Aza)indazole Derivatives

| Compound | IC50 (µM) for COX-2 | Selectivity vs. COX-1 | Reference |

| Compound 16 | 0.409 | Excellent | researchgate.net |

| PYZ16 | 0.52 | 10.73 | acs.org |

| PYZ19 | 5.01 | >70% inhibition | acs.org |

| PYZ20 | 0.33 | High | acs.org |

| Compound 9a (pyridazine derivative) | 0.0155 | 21.29 | mdpi.com |

| Compound 16b (pyridazine derivative) | 0.0169 | 18.63 | mdpi.com |

This table presents a selection of data from the referenced studies and is not exhaustive.

Modulation of Inflammatory Pathways (e.g., NOD1, NOD2)

The innate immune system relies on pattern recognition receptors like NOD1 and NOD2 to detect bacterial peptidoglycans, triggering inflammatory responses. nih.govacs.org Receptor-interacting serine/threonine kinase 2 (RIPK2) is a crucial component of this signaling pathway, and its inhibition is a therapeutic strategy for inflammatory diseases. nih.govacs.org

A significant development in this area is the discovery of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a highly potent and selective inhibitor of RIPK2 kinase. acs.org This compound has been instrumental in clarifying the role of RIPK2 in NOD1 and NOD2-mediated disease pathogenesis. acs.org The dysregulation of NOD/RIPK2 signaling is implicated in various inflammatory conditions, including inflammatory bowel disease. nih.govphysiology.org

Research has also explored other chemical scaffolds for NOD2 inhibition. For instance, certain pyrimidine derivatives have been identified as inhibitors of the NOD2-mediated signaling pathway. google.com One such compound is 5-({4-[(5-fluoro-1H-indazol-3-yl)amino]-2-pyrimidinyl}amino)-2-methylbenzenesulfonamide. google.com The development of small molecules that modulate the NODs/RIPK2 signaling pathway is a promising avenue for new immunotherapies. nih.gov

Studies on apoptosis signal-regulating kinase 1 (ASK1), another component of inflammatory signaling pathways, have also involved 1H-indazole derivatives. researchgate.net A series of novel ASK1 inhibitors with a 1H-indazole scaffold were designed and synthesized, leading to the discovery of a promising compound with excellent in vitro ASK1 kinase activity. researchgate.net

Antimicrobial Activity

The this compound scaffold has been incorporated into various molecules to assess their antimicrobial properties against a range of pathogens.

Antibacterial Efficacy Studies

Several studies have highlighted the potential of this compound derivatives as antibacterial agents. researchgate.netlongdom.org In one study, a series of novel indazole derivatives were designed as potential inhibitors of DNA gyrase B, a crucial bacterial enzyme. researchgate.net Compounds with substitutions at the 5th and 6th positions of the indazole ring, which would include a 5-fluoro substitution, were found to have better hydrogen bond interactions with the enzyme and showed appreciable antibacterial activity. researchgate.net Specifically, some substituted compounds exhibited a minimum inhibitory concentration (MIC) of 50μg/mL against various bacterial strains. researchgate.net

Another study focused on the synthesis of 4,5-dihydro-1H-indazoles and their evaluation against several bacteria, including Escherichia coli and Staphylococcus aureus. researchgate.net The research indicated that certain indazole derivatives displayed significant antibacterial potential. researchgate.net Furthermore, the incorporation of a 4-fluoro substitution on the indazole ring has been noted to contribute to enhanced antibacterial efficacy in some series of compounds. longdom.org

Antifungal Efficacy Studies

The antifungal potential of this compound derivatives has also been an area of active research. researchgate.netlongdom.org Indazole analogs are being explored for their ability to inhibit key fungal enzymes. scholaris.ca For example, research has been conducted on indazole analogs targeting the cytochrome bc1 complex of Candida albicans, a common opportunistic pathogen. scholaris.ca

In a study describing the in vitro and in vivo activities of a series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives, the analog with a 5-bromo substitution on the indazole ring showed significant antifungal activity against various fungal cultures, including Candida spp. and Aspergillus spp. researchgate.net While this specific example is not a 5-fluoro derivative, it highlights the potential of substitutions at the 5-position of the indazole ring to influence antifungal activity. Some studies have also reported that certain indazole derivatives exhibit antifungal activity comparable to or better than the standard drug fluconazole (B54011) against specific fungal strains. researchgate.net

Antileishmanial and Antiparasitic Potentials

Research has demonstrated the potential of indazole derivatives as antiprotozoal agents, including activity against Leishmania species. longdom.orgcsic.esnih.govtaylorandfrancis.com While much of the specific research has focused on 5-nitroindazole (B105863) derivatives, the broader class of indazoles has shown promise. csic.esnih.gov These compounds have been shown to inhibit parasite growth and cause cellular damage. csic.es

In one study, 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis, and some compounds showed potent and selective in vitro activity. csic.esnih.gov The structure-activity relationship analysis indicated that substitutions on the indazole ring play a key role in their antileishmanial profile. csic.esnih.gov Another study on 3-chloro-6-nitro-1H-indazole derivatives also showed their biological potency against three species of Leishmania. taylorandfrancis.com

A broad antiparasitic screening of compounds from the Medicines for Malaria Venture (MMV) Open collection identified hits against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei. verixiv.org While not specifically highlighting this compound, this underscores the potential of diverse chemical libraries containing such scaffolds for identifying new antiparasitic leads.

Neurological and Central Nervous System Applications

Indazole derivatives have been investigated for their potential applications in treating neurological and central nervous system (CNS) disorders. nih.govgoogle.com The ability of these compounds to interact with various receptors and enzymes in the CNS is a key area of interest.

One area of research has been the development of modulators of metabotropic glutamate (B1630785) receptors (mGluR4) for the treatment of CNS disorders. nih.gov A series of 5-fluorothiazole and 3-fluoropyrazole heterocycles were invented and screened for this purpose. nih.gov

Additionally, fluorinated indazoles have been designed and synthesized as novel selective inhibitors of nitric oxide synthase (NOS). researchgate.net NOS plays a role in synaptic plasticity and other functions in the CNS. acs.org In one study, a 4,5,6,7-tetrafluoro-3-methyl-1H-indazole compound inhibited neuronal NOS (nNOS) by 63%. researchgate.net Interestingly, another compound, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole, was a selective inhibitor of inducible NOS (iNOS) without affecting nNOS activity. researchgate.net This suggests that fluorination of the indazole ring can influence both the potency and selectivity of NOS inhibition. researchgate.net

Furthermore, indazole derivatives have been explored as cannabinoid (CB1) receptor agonists, which have potential applications in pain management and other neurological conditions. google.com While the provided information does not single out this compound, it points to the broader potential of the indazole scaffold in this therapeutic area.

Acetylcholinesterase Inhibition and Radiotracer Development for Neuroimaging

The cholinergic system, which utilizes acetylcholine (B1216132) for signal transmission, is crucial for cognitive functions such as memory and attention. mdpi.com Dysregulation of this system is implicated in neurodegenerative disorders like Alzheimer's disease. mdpi.com Consequently, the development of agents that can modulate cholinergic activity, such as acetylcholinesterase (AChE) inhibitors, and tools for imaging this system are of significant interest.

While direct research on this compound derivatives as AChE inhibitors is not extensively detailed in the provided results, the broader class of indazole derivatives has been explored for this purpose. Furthermore, the development of radiotracers for positron emission tomography (PET) imaging of the cholinergic system is a rapidly advancing field. mdpi.comsnmjournals.org PET tracers allow for the in vivo visualization and quantification of components of the cholinergic system, aiding in the diagnosis and monitoring of neurodegenerative diseases. snmjournals.org For instance, various PET radiotracers have been developed to measure acetylcholinesterase in the brain. mdpi.com The structural features of this compound could make it a candidate for designing novel PET tracers, although specific examples are not provided in the search results.

Serotonin (B10506) Receptor Antagonism

Indazole derivatives are known to interact with various serotonin (5-HT) receptors. taylorandfrancis.commdpi.com Specifically, they have been investigated as serotonin 5-HT3 receptor antagonists. taylorandfrancis.comchemie-brunschwig.ch This activity is relevant for conditions like chemotherapy-induced nausea and vomiting. mdpi.com

Research has also focused on developing 1H-indazole-3-carboxamide derivatives as selective 5-HT4 receptor ligands. researchgate.net In one study, N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives were identified as potent and selective 5-HT4 receptor antagonists with favorable in vitro pharmacokinetic profiles. researchgate.net One particular compound from this series demonstrated a significant antinociceptive effect in animal models of pain, suggesting its potential as an analgesic. researchgate.net